Cas no 917904-01-9 (1-Propanol, 3-[3-(2-pyrrolidinyl)phenoxy]-)

1-Propanol, 3-[3-(2-pyrrolidinyl)phenoxy]- structure
917904-01-9 structure
Product name:1-Propanol, 3-[3-(2-pyrrolidinyl)phenoxy]-
CAS No:917904-01-9
MF:C13H19NO2
MW:221.29546
CID:782725
PubChem ID:67544146

1-Propanol, 3-[3-(2-pyrrolidinyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 3-[3-(2-pyrrolidinyl)phenoxy]-
    • 3-(3-pyrrolidin-2-ylphenoxy)propan-1-ol
    • DTXSID80737483
    • SCHEMBL2811608
    • 917904-01-9
    • 3-[3-(PYRROLIDIN-2-YL)PHENOXY]PROPAN-1-OL
    • Inchi: InChI=1S/C13H19NO2/c15-8-3-9-16-12-5-1-4-11(10-12)13-6-2-7-14-13/h1,4-5,10,13-15H,2-3,6-9H2
    • InChI Key: DSEAUSUNCOKWGN-UHFFFAOYSA-N
    • SMILES: C1CC(NC1)C2=CC(=CC=C2)OCCCO

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5Ų
  • XLogP3: 1.5

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